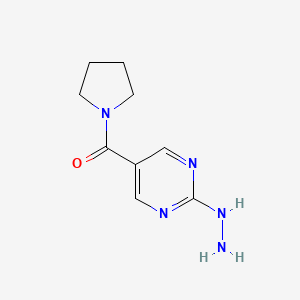

2-Hydrazino-5-(pyrrolidin-1-ylcarbonyl)pyrimidine

Beschreibung

Eigenschaften

IUPAC Name |

(2-hydrazinylpyrimidin-5-yl)-pyrrolidin-1-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N5O/c10-13-9-11-5-7(6-12-9)8(15)14-3-1-2-4-14/h5-6H,1-4,10H2,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQSFMLGZZFHGCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)C2=CN=C(N=C2)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Amide Formation via Pyrrolidine Coupling

The pyrrolidin-1-ylcarbonyl substituent at position 5 is typically introduced by coupling the pyrimidine ring with pyrrolidine through amide bond formation.

- Method: Activation of the 5-carboxylic acid or ester derivative of pyrimidine followed by reaction with pyrrolidine.

- Reagents: Carbodiimides (e.g., EDC, DCC) or acid chlorides can be used to activate the carboxyl group.

- Conditions: Mild temperatures, often room temperature to 50 °C, in solvents such as dichloromethane or DMF.

This step ensures the formation of the pyrrolidinylcarbonyl moiety, which is crucial for the biological activity of the compound.

Representative Synthetic Route

| Step | Reaction Type | Starting Material | Reagents/Conditions | Product | Yield (%) |

|---|---|---|---|---|---|

| 1 | Pyrimidine ring formation | β-dicarbonyl compound + amidine derivative | Cyclocondensation in ethanol, reflux | 5-carboxypyrimidine derivative | 80–90 |

| 2 | Amide coupling | 5-carboxypyrimidine derivative | Pyrrolidine, EDC or acid chloride, RT | 5-(pyrrolidin-1-ylcarbonyl)pyrimidine | 75–85 |

| 3 | Hydrazine substitution | 2-chloropyrimidine-5-(pyrrolidin-1-ylcarbonyl) | Hydrazine hydrate, ethanol, reflux 4–7 h | This compound | 70–80 |

Alternative Synthetic Approaches

Microwave-Assisted Synthesis

Microwave irradiation has been employed to accelerate the cyclization and substitution reactions involved in the preparation of pyrazolo- and pyrimidine derivatives, including hydrazino-substituted compounds.

- Advantages: Reduced reaction time, improved yields, and cleaner reactions.

- Example: Cyclization of hydrazone intermediates with hydrazine hydrate under microwave irradiation to afford hydrazino-substituted heterocycles.

Ultrasound-Assisted Synthesis

Ultrasound irradiation has also been reported to enhance reaction rates and yields in the synthesis of hydrazino-substituted heterocycles by promoting better mixing and energy transfer.

Analytical and Structural Confirmation

The synthesized this compound is typically characterized using:

- Infrared Spectroscopy (IR): NH stretching bands around 3100–3200 cm⁻¹ confirm hydrazino groups; amide carbonyl absorption near 1650–1700 cm⁻¹.

- Nuclear Magnetic Resonance (NMR): ^1H NMR signals for hydrazino NH2 protons (broad singlets around δ 9–11 ppm) and pyrrolidine ring protons.

- Mass Spectrometry (MS): Molecular ion peaks consistent with the expected molecular weight.

- Elemental Analysis: To confirm purity and composition.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Limitations | Yield Range (%) |

|---|---|---|---|---|

| Cyclocondensation + Hydrazine substitution | Hydrazine hydrate, ethanol, reflux, pyridine | Simple, well-established | Longer reaction times | 70–80 |

| Amide coupling with pyrrolidine | Pyrrolidine, EDC/DCC, RT, organic solvent | High specificity, mild conditions | Requires activated acid derivative | 75–85 |

| Microwave-assisted synthesis | Microwave irradiation, hydrazone intermediates | Faster reactions, higher yields | Requires specialized equipment | 80–90 |

| Ultrasound-assisted synthesis | Ultrasound irradiation, hydrazone intermediates | Enhanced mixing and rates | Scale-up challenges | 75–85 |

Research Findings and Optimization

- The use of pyridine as a base in hydrazine substitution reactions improves nucleophilicity and reaction rate.

- Microwave and ultrasound methods reduce reaction times from hours to minutes while maintaining or improving yields.

- Careful control of temperature and solvent polarity is essential to prevent side reactions such as over-substitution or ring degradation.

- The choice of activating agent for amide bond formation significantly affects yield and purity.

Analyse Chemischer Reaktionen

2-Hydrazino-5-(pyrrolidin-1-ylcarbonyl)pyrimidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The hydrazino group can participate in nucleophilic substitution reactions, often using reagents like alkyl halides or acyl chlorides.

Common reagents and conditions used in these reactions vary depending on the desired product. Major products formed from these reactions include various substituted pyrimidine derivatives .

Wissenschaftliche Forschungsanwendungen

Biological Activities

Research indicates that compounds containing hydrazino and pyrimidine moieties exhibit a range of biological activities:

- Antitumor Activity : Similar compounds have shown significant cytotoxicity against various cancer cell lines. For example, derivatives related to pyrazolo[1,5-a]pyrimidines have demonstrated promising anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest .

- Antimicrobial Properties : The presence of hydrazine groups has been linked to enhanced antimicrobial activity against various bacterial strains, making these compounds potential candidates for developing new antibiotics .

- Enzymatic Inhibition : Interaction studies suggest that 2-hydrazino-5-(pyrrolidin-1-ylcarbonyl)pyrimidine may inhibit specific enzymes, contributing to its therapeutic potential in treating diseases linked to enzyme dysregulation.

Case Studies

- Anticancer Studies : A study focused on synthesizing novel derivatives of pyrrolidine indicated that some compounds exhibited twice the efficacy of tamoxifen against M-Hela tumor cell lines in vitro. The in vivo studies also showed promising results with increased survival rates .

- Antimicrobial Evaluation : Research involving pyrazole derivatives demonstrated broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. The synthesized compounds were evaluated using the disc diffusion method, revealing significant efficacy against tested strains .

Wirkmechanismus

The mechanism of action of 2-Hydrazino-5-(pyrrolidin-1-ylcarbonyl)pyrimidine involves its interaction with specific molecular targets. The hydrazino group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The pyrrolidin-1-ylcarbonyl moiety may enhance the compound’s binding affinity to its targets, thereby modulating various biological pathways .

Vergleich Mit ähnlichen Verbindungen

Structural Analogs in Pyrimidine Chemistry

The following compounds share structural or functional similarities with 2-hydrazino-5-(pyrrolidin-1-ylcarbonyl)pyrimidine:

Key Differences and Implications

Core Structure :

- The target compound retains a simple pyrimidine ring, whereas analogs like Compounds 2, 3, and 7 feature fused pyrazole or triazole rings. Fused systems enhance planar rigidity, which can influence binding affinity in biological systems .

- The absence of fused rings in the target compound may improve solubility due to reduced aromaticity.

Substituent Chemistry: The hydrazino group in both the target compound and Compound 3 offers nucleophilic reactivity, but Compound 3’s -p-tolyl substituent introduces hydrophobicity, contrasting with the target’s polar pyrrolidinyl carbonyl group. The pyrrolidinyl carbonyl group in the target compound could enhance hydrogen-bonding capacity compared to the imino group in Compound 2.

Synthetic Pathways: Compounds in are synthesized from ethyl 4-cyano-1-p-tolyl-1H-pyrazol-5-ylimidoformate, involving cyclization and hydrazine incorporation .

Isomerization Behavior :

- Analogs like Compounds 7 and 9 undergo isomerization to derivatives 6 and 8 under varying conditions . The target compound’s lack of fused heterocycles may reduce isomerization susceptibility, enhancing stability.

Biologische Aktivität

2-Hydrazino-5-(pyrrolidin-1-ylcarbonyl)pyrimidine is a heterocyclic compound that features a pyrimidine ring with hydrazine and pyrrolidinyl substituents. This compound is of significant interest in medicinal chemistry due to its potential biological activities, which are largely attributed to the reactivity of its functional groups. Despite its promising structure, comprehensive research specifically detailing its biological activity remains limited.

Structural Characteristics

The molecular structure of this compound includes:

- Pyrimidine Ring : A six-membered aromatic ring containing nitrogen atoms.

- Hydrazino Group : Known for its nucleophilic properties, which can engage in various chemical reactions.

- Pyrrolidinylcarbonyl Group : This moiety may enhance the compound's ability to interact with biological targets.

Biological Activity Overview

Research indicates that compounds with hydrazine and pyrimidine moieties often exhibit diverse biological activities. The potential activities of this compound can be inferred from studies on similar compounds.

Potential Biological Activities

- Antimicrobial Activity : Compounds containing hydrazine groups have been reported to possess antimicrobial properties, making them suitable candidates for further exploration in this area .

- Antitumor Activity : Similar structures have shown efficacy against various cancer cell lines, suggesting that this compound may also exhibit anticancer properties .

- Enzymatic Inhibition : The structural features may allow for interactions with enzymes, potentially leading to inhibitory effects similar to other pyrimidine derivatives .

Comparative Analysis with Similar Compounds

A comparative analysis highlights the biological activities of compounds structurally related to this compound:

| Compound Name | Structure Features | Notable Activities |

|---|---|---|

| 2-Hydrazinopyrimidine | Hydrazine on a pyrimidine ring | Antimicrobial, antitumor |

| 5-(Pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine | Pyrazolo derivative | Anticancer |

| 4-Amino-pyrimidinone | Amino group substitution | Neuroprotective effects |

| 3-Hydrazinopyridazine | Hydrazine on a pyridazine ring | Antiviral activity |

This table illustrates the diversity of activities among related compounds, suggesting that this compound could possess unique or enhanced biological properties due to its specific functional groups.

Case Studies and Research Findings

While direct studies on this compound are scarce, the following findings from related research provide insights into its potential:

- Hydrazones : A review highlighted that hydrazones exhibit a wide array of biological activities including antimicrobial, anti-inflammatory, and anticancer properties. The presence of a hydrazino group is crucial for these activities .

- In Vitro Studies : Various hydrazone derivatives have been synthesized and evaluated against cancer cell lines, showing IC50 values ranging from low micromolar to nanomolar concentrations, indicating potent anticancer activity .

- Enzyme Inhibition : Studies on similar compounds have demonstrated their ability to inhibit key enzymes involved in inflammatory pathways, suggesting that this compound might also function as an enzyme inhibitor .

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for 2-Hydrazino-5-(pyrrolidin-1-ylcarbonyl)pyrimidine, and how can experimental parameters be optimized?

- Methodology : The synthesis of pyrimidine derivatives often involves multi-step reactions. For example, parallel solution-phase approaches (e.g., amidation of carboxylic acids with amines) are effective for generating structurally diverse analogs . Optimization can leverage statistical design of experiments (DoE) to minimize trial-and-error approaches. Factorial designs or response surface methodologies (RSM) can systematically evaluate variables like temperature, solvent polarity, and reaction time . Quantum chemical calculations (e.g., reaction path searches) further narrow optimal conditions by predicting transition states and intermediates .

Q. What characterization techniques are critical for verifying the structural integrity of this compound?

- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is essential for confirming hydrazine and pyrrolidine moieties. High-resolution mass spectrometry (HRMS) validates molecular weight, while HPLC ensures purity (>95%). For crystalline derivatives, X-ray diffraction provides unambiguous structural confirmation. Thermal stability can be assessed via thermogravimetric analysis (TGA) .

Q. How does the hydrazine functional group influence the compound’s reactivity in downstream modifications?

- Methodology : Hydrazine groups are nucleophilic and participate in condensation reactions (e.g., with carbonyls to form hydrazones). Reactivity can be modulated by steric effects from the pyrrolidine-carbonyl group. Kinetic studies under varying pH and solvent conditions (e.g., polar aprotic vs. protic solvents) can quantify reaction rates and selectivity .

Advanced Research Questions

Q. How can computational models predict the bioactivity or reactivity of this compound derivatives?

- Methodology : Density Functional Theory (DFT) calculations elucidate electronic properties (e.g., HOMO-LUMO gaps) and binding affinities to biological targets. Molecular docking simulations (e.g., with enzymes like kinases) identify potential interactions, guiding synthetic prioritization. Machine learning models trained on existing bioactivity data (e.g., antimicrobial or antitumor assays) can predict novel derivatives’ efficacy .

Q. What strategies resolve contradictions in experimental data, such as inconsistent yield trends or bioactivity outliers?

- Methodology : Contradictions often arise from unaccounted variables (e.g., trace moisture in solvents). Multivariate analysis (e.g., principal component analysis, PCA) or Bayesian inference models can identify hidden correlations. Cross-validation with independent datasets (e.g., replicate experiments under controlled humidity) isolates confounding factors .

Q. How does the pyrrolidin-1-ylcarbonyl substituent affect the compound’s pharmacokinetic properties?

- Methodology : The pyrrolidine group enhances solubility via hydrogen bonding, while the carbonyl moiety may influence metabolic stability. In vitro assays (e.g., hepatic microsome stability tests) and logP measurements quantify lipophilicity. Comparative studies with analogs lacking the substituent isolate its role in bioavailability .

Q. What experimental frameworks are suitable for studying the compound’s mechanism of action in biological systems?

- Methodology : Target-based assays (e.g., enzyme inhibition) paired with phenotypic screening (e.g., cell viability assays) identify primary mechanisms. CRISPR-Cas9 gene editing or RNA interference (RNAi) can validate target engagement. Isotopic labeling (e.g., ¹⁵N-hydrazine) tracks metabolic incorporation in vivo .

Methodological Considerations

- Data Integration : Combine computational predictions (e.g., ICReDD’s reaction path algorithms) with high-throughput experimentation to accelerate discovery .

- Reproducibility : Standardize protocols for humidity-sensitive steps (e.g., hydrazine handling) using glovebox techniques .

- Ethical Compliance : Adhere to safety guidelines for hydrazine derivatives (e.g., ALADDIN’s SDS recommendations for skin/eye protection) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.